2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
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Overview
Description
2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Pyridine derivatives: Often used in similar applications due to their structural similarities.
Uniqueness
2-(Hex-1-en-1-yl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the hex-1-en-1-yl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
919082-98-7 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-hex-1-enylpyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-5-8-15-12(16)10-6-7-14-9-11(10)13(15)17/h5-9H,2-4H2,1H3 |
InChI Key |
HRNKQJRAWKUZNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CN1C(=O)C2=C(C1=O)C=NC=C2 |
Origin of Product |
United States |
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